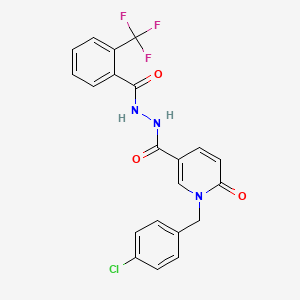

1-(4-chlorobenzyl)-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide

Beschreibung

1-(4-chlorobenzyl)-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide is a synthetic heterocyclic compound featuring a pyridine core substituted with a 4-chlorobenzyl group at position 1, a carbonyl hydrazide at position 3, and a 2-(trifluoromethyl)benzoyl moiety. Its molecular formula is C₂₁H₁₆ClF₃N₃O₃, with a molar mass of approximately 448.45 g/mol. The compound's structure combines electron-withdrawing (chlorine, trifluoromethyl) and hydrogen-bonding (carbohydrazide) groups, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial agents.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6-oxo-N'-[2-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3N3O3/c22-15-8-5-13(6-9-15)11-28-12-14(7-10-18(28)29)19(30)26-27-20(31)16-3-1-2-4-17(16)21(23,24)25/h1-10,12H,11H2,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJYITUXUQFTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted under acidic conditions.

Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with the dihydropyridine intermediate.

Attachment of the trifluoromethylbenzoyl group: This can be done through an acylation reaction using trifluoromethylbenzoyl chloride in the presence of a base such as pyridine.

Formation of the carbohydrazide: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving dihydropyridine derivatives.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzyl)-6-oxo-N’-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. The trifluoromethylbenzoyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Key Functional Groups

The target compound belongs to a family of dihydropyridine derivatives with modifications at the 1-, 3-, and 6-positions. Below is a comparative analysis with structurally similar analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Positioning : The target compound’s 2-(trifluoromethyl)benzoyl group differs from the 3-chloro-5-(trifluoromethyl)pyridinyl substituent in CAS 246022-33-2. The 2-positioned trifluoromethyl group may reduce steric hindrance, enhancing binding to flat enzyme active sites .

Functional Group Impact: The carbohydrazide moiety in the target compound contrasts with the carboxamide groups in CAS 339024-51-0 and 338783-43-0.

Halogen Effects : Multiple chlorine atoms in CAS 339024-51-0 increase lipophilicity (ClogP ~4.2), favoring membrane penetration but limiting aqueous solubility. The target compound balances this with a single chlorine and a polar carbohydrazide .

Pharmacological and Physicochemical Properties

- Lipophilicity: The trifluoromethyl group enhances lipid solubility, as seen in the target compound and CAS 246022-33-3. However, the dimethylaminoethyl group in CAS 338783-43-0 introduces basicity, improving solubility in acidic environments (e.g., gastric fluid) .

- Thermal Stability : The target compound’s predicted boiling point (~550°C) aligns with analogs like CAS 338783-43-0 (548.5°C), suggesting comparable thermal resilience .

- Acid-Base Behavior: The carbohydrazide group in the target compound may exhibit dual acid-base properties (pKa ~8–10), whereas the dimethylaminoethyl group in CAS 338783-43-0 has a pKa of 13.31, favoring protonation at physiological pH .

Biologische Aktivität

1-(4-chlorobenzyl)-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is . It features a dihydropyridine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The minimal inhibitory concentration (MIC) values for several strains were recorded as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

| Pseudomonas aeruginosa | 62.500 |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents targeting resistant strains .

Antioxidant Activity

In vitro assays have shown that the compound possesses notable antioxidant properties. It scavenges free radicals effectively, which is critical in preventing oxidative stress-related damage in cells. The half-maximal effective concentration (EC50) for radical scavenging activity was determined to be approximately 25 μM, indicating a robust capacity to protect cellular components from oxidative damage .

The biological activity of 1-(4-chlorobenzyl)-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways, leading to cell death.

- Disruption of Membrane Integrity : Studies suggest that the compound interacts with bacterial membranes, increasing permeability and causing leakage of essential cellular contents .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of the compound against MRSA (Methicillin-resistant Staphylococcus aureus) demonstrated a significant reduction in biofilm formation. The biofilm inhibition concentration (MBIC) was found to be 31.108 μg/mL, showcasing its potential in treating biofilm-associated infections .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant effects of the compound revealed that it could reduce lipid peroxidation in human liver cells by over 50% at concentrations above 20 μM. This suggests a protective effect against liver damage due to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.